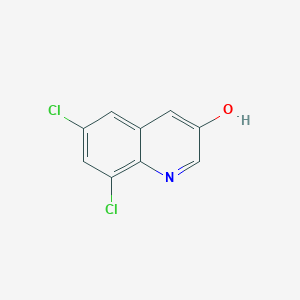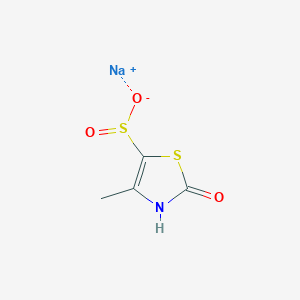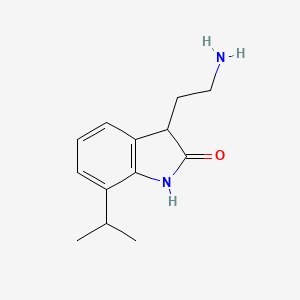
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features an aminoethyl group and a propan-2-yl group, making it unique in its chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. The specific reaction conditions, such as temperature and pH, are crucial for the successful formation of the desired indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aminoethyl and propan-2-yl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce more saturated indole compounds.
科学研究应用
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2-Aminoethyl)-1H-indole: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
7-(Propan-2-yl)-1H-indole: Lacks the aminoethyl group, affecting its reactivity and interactions.
2,3-Dihydro-1H-indol-2-one: The absence of both the aminoethyl and propan-2-yl groups makes it less complex.
Uniqueness
3-(2-Aminoethyl)-7-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the aminoethyl and propan-2-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler indole derivatives.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-7-propan-2-yl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H18N2O/c1-8(2)9-4-3-5-10-11(6-7-14)13(16)15-12(9)10/h3-5,8,11H,6-7,14H2,1-2H3,(H,15,16) |
InChI 键 |
OIUKSTFIJFDRPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


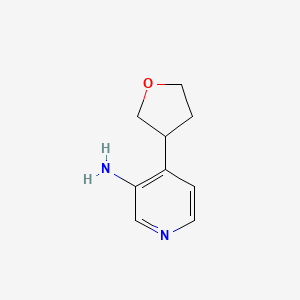
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
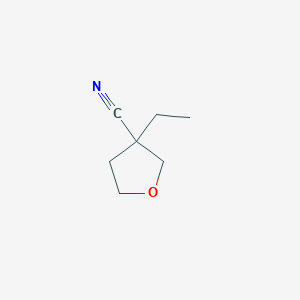
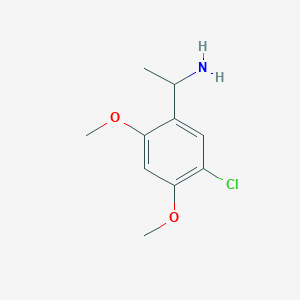
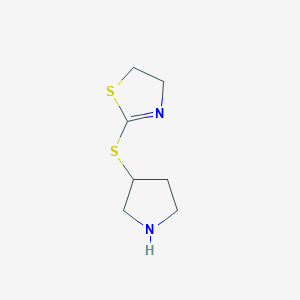
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
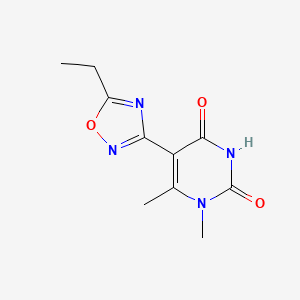
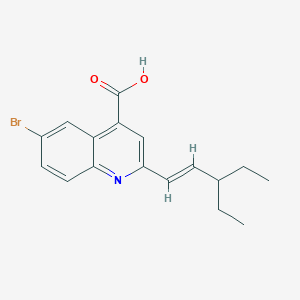
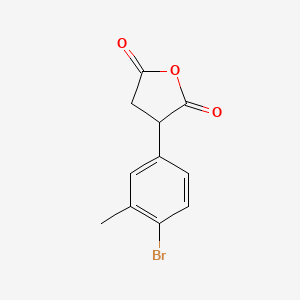
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
